molecular formula C17H17NO5 B13780145 Renierone

Renierone

Cat. No.: B13780145
M. Wt: 315.32 g/mol
InChI Key: JGSPEFLRDJUZIE-UITAMQMPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Renierone involves several steps. One of the methods includes the oxidative demethylation of 7-methoxy-1,6-dimethyl-5,8-dihydroisoquinoline-5,8-dione . Another approach involves the Pomeranz-Fritsch reaction to prepare 5,7-dimethoxy-6-methylisoquinoline, which is then converted to 8-amino-5,7-dimethoxy-6-methylisoquinoline. This intermediate is treated with ceric ammonium nitrate to yield 7-methoxy-6-methyl-5,8-isoquinolinedione, which can be further converted to this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specific and limited use in research settings. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Renierone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert this compound to its hydroquinone form.

    Substitution: Various substitution reactions can introduce different functional groups into the isoquinolinequinone structure.

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate is commonly used for oxidation reactions.

    Reduction: Sodium borohydride or other reducing agents can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include different quinone derivatives, hydroquinones, and substituted isoquinolinequinones .

Scientific Research Applications

Renierone has several scientific research applications:

Mechanism of Action

The mechanism of action of Renierone involves its interaction with microbial cell components, leading to disruption of cellular processes. It targets specific enzymes and pathways involved in microbial metabolism, resulting in antimicrobial effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Renierone is compared with other isoquinolinequinone compounds such as:

  • Mimosamycin
  • Saframycins A, B, C, D, E, and S
  • Mimocin
  • Naphthyridinomycin

These compounds share a similar structural unit of 7-methoxy-6-methyl-5,8-isoquinolinedione and exhibit antibiotic and antitumor activities. this compound is unique in its specific antimicrobial properties and its origin from marine sponges .

Properties

Molecular Formula

C17H17NO5

Molecular Weight

315.32 g/mol

IUPAC Name

(7-methoxy-6-methyl-5,8-dioxoisoquinolin-1-yl)methyl (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C17H17NO5/c1-5-9(2)17(21)23-8-12-13-11(6-7-18-12)14(19)10(3)16(22-4)15(13)20/h5-7H,8H2,1-4H3/b9-5-

InChI Key

JGSPEFLRDJUZIE-UITAMQMPSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)OCC1=NC=CC2=C1C(=O)C(=C(C2=O)C)OC

Canonical SMILES

CC=C(C)C(=O)OCC1=NC=CC2=C1C(=O)C(=C(C2=O)C)OC

Origin of Product

United States

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